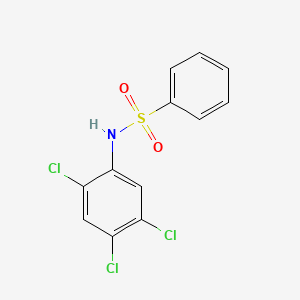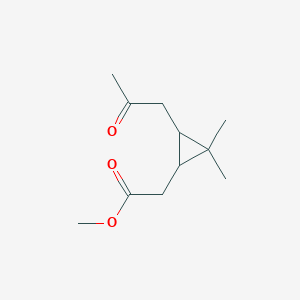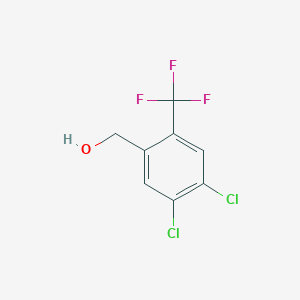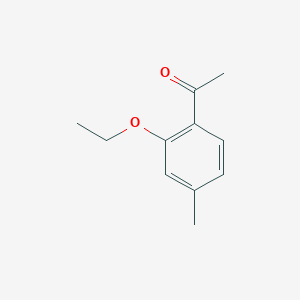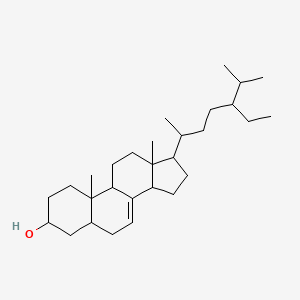
Stigmast-7-en-3-ol,(3.beta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmast-7-en-3-ol, (3.beta): The molecular formula of Stigmast-7-en-3-ol is C29H50O , and it has a molecular weight of 414.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmast-7-en-3-ol can be synthesized through chemical reactions involving plant sterols. One common method involves the hydrogenation of stigmasterol, a precursor found in soybeans and other plants . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Stigmast-7-en-3-ol often involves extraction from plant sources. The compound can be isolated from plant oils through processes such as saponification, followed by chromatographic separation techniques . This method ensures the purity and yield of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions: Stigmast-7-en-3-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group at the 3-position can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alcohols
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated sterols
Substitution: Esters, ethers
Scientific Research Applications
Chemistry: Stigmast-7-en-3-ol is used as a precursor in the synthesis of various steroidal compounds. It serves as an intermediate in the production of hormones and vitamins .
Biology: In biological research, Stigmast-7-en-3-ol is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: The compound has shown promise in medical research for its potential to lower cholesterol levels and improve cardiovascular health. It is also being explored for its anticancer properties .
Industry: Stigmast-7-en-3-ol is used in the formulation of dietary supplements and functional foods due to its health benefits. It is also utilized in the cosmetic industry for its skin-soothing properties .
Mechanism of Action
Stigmast-7-en-3-ol exerts its effects by interacting with cell membranes and modulating their fluidity and permeability. It can influence various molecular targets, including enzymes involved in cholesterol metabolism . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Stigmasterol: Another phytosterol with similar structure but different double bond position.
β-Sitosterol: A common plant sterol with similar health benefits.
Campesterol: A phytosterol with a slightly different side chain structure.
Uniqueness: Stigmast-7-en-3-ol is unique due to its specific double bond position at the 7th carbon, which imparts distinct chemical and biological properties. Its ability to modulate cholesterol metabolism and exhibit antioxidant activity sets it apart from other similar compounds .
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVBPGQYRAUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
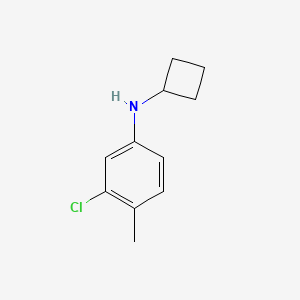

![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)

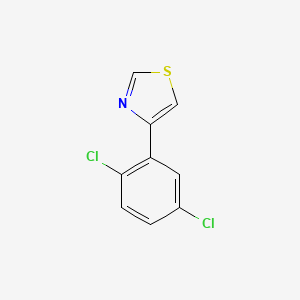
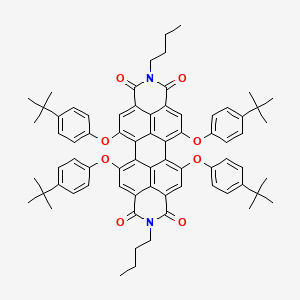

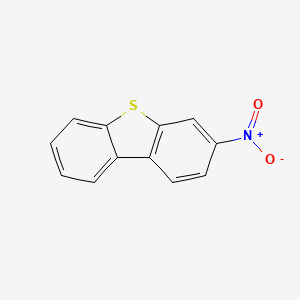
![Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)
